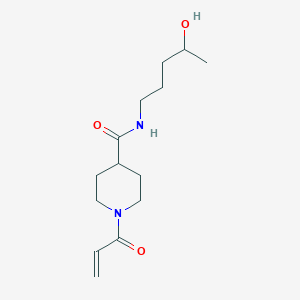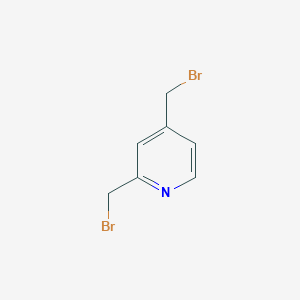
2,4-Bis(bromomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Bis(bromomethyl)pyridine” is a chemical compound with the empirical formula C7H7Br2N . It is a type of halogenated heterocycle . The molecules of this compound are arranged into stacks along the c-axis .
Synthesis Analysis
The synthesis of “2,4-Bis(bromomethyl)pyridine” involves various chemical reactions . It has been used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2) N(pyridyl)-donor macrocycles .Molecular Structure Analysis
The molecular structure of “2,4-Bis(bromomethyl)pyridine” contains a total of 17 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
“2,4-Bis(bromomethyl)pyridine” participates in various chemical reactions. It has been used in the synthesis of dicationic imidazolium-linked cyclophane . It also reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
“2,4-Bis(bromomethyl)pyridine” is a white powder . It has a molecular weight of 264.95 g/mol . The compound is heat and moisture sensitive . It has a partition coefficient (log Pow) of 1.931 .科学的研究の応用
Synthesis of Chemosensors
2,4-Bis(bromomethyl)pyridine: is instrumental in the synthesis of chemosensors, particularly those based on 7-nitrobenz-2-oxa-1,3-diazole (NBD). These chemosensors are designed for colorimetric and fluorescence detection, which can be crucial for identifying the presence of specific ions or molecules in a sample .
Preparation of Bipyridine Derivatives
This compound serves as a precursor in the preparation of bipyridine derivatives. Bipyridines are valuable for their strong coordination with metal centers, which is essential in fields like catalysis and material science. The synthesis involves cross-coupling reactions that are foundational in creating complex organic molecules .
Ligand Synthesis for Transition Metal Catalysis
2,4-Bis(bromomethyl)pyridine: is used to synthesize organic nitrogen ligands containing pyridine units. These ligands are significant in the basic research of transition metal catalysis methodologies, which are pivotal in industrial chemical processes .
Creation of Supramolecular Architectures
The compound’s ability to act as a building block for supramolecular structures is notable. Supramolecular chemistry focuses on the design and synthesis of complex entities that are larger than molecular assemblies through non-covalent bonding, which has implications in nanotechnology and materials science .
Development of Photosensitizers
In the field of photodynamic therapy and solar energy conversion, 2,4-Bis(bromomethyl)pyridine is utilized to develop photosensitizers. These are compounds that produce a chemical change in another substance in a photochemical process, which is a critical aspect of various medical and energy-related applications .
Synthesis of Biologically Active Molecules
Lastly, this compound is used in synthesizing biologically active molecules. These molecules have implications in pharmaceuticals and biochemistry, where they can interact with biological systems to produce a response, such as therapeutic effects or diagnostic imaging .
Safety and Hazards
“2,4-Bis(bromomethyl)pyridine” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .
作用機序
Target of Action
2,4-Bis(bromomethyl)pyridine is a brominated pyridine derivative Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki-miyaura coupling , and the synthesis of various organic compounds .
Mode of Action
The mode of action of 2,4-Bis(bromomethyl)pyridine is primarily through its reactivity as a brominated compound. It can participate in free radical reactions and nucleophilic substitution reactions . In Suzuki-Miyaura coupling, a carbon-carbon bond-forming reaction, the compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Brominated pyridine derivatives are known to be involved in the synthesis of various organic compounds . These compounds can potentially affect multiple biochemical pathways depending on their final structure and function.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system targets.
Result of Action
The molecular and cellular effects of 2,4-Bis(bromomethyl)pyridine are largely dependent on the specific reactions it participates in and the resulting compounds. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds . The effects of these compounds can range widely depending on their structure and function.
特性
IUPAC Name |
2,4-bis(bromomethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVZCUSNRPOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
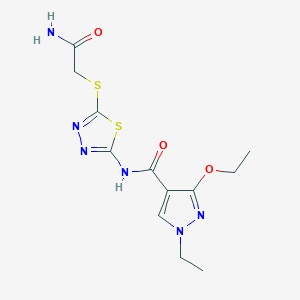
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
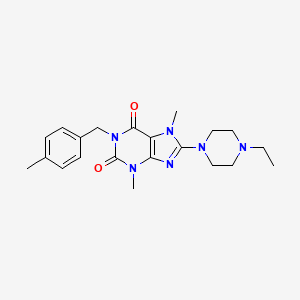
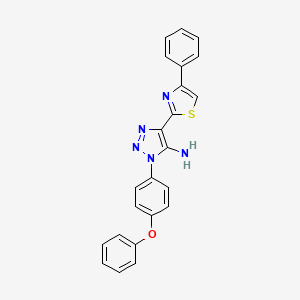
![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)
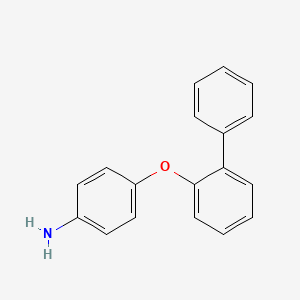
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
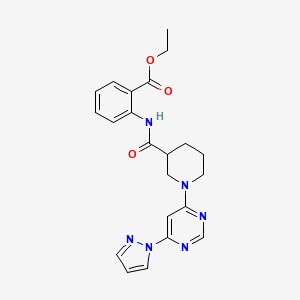
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

